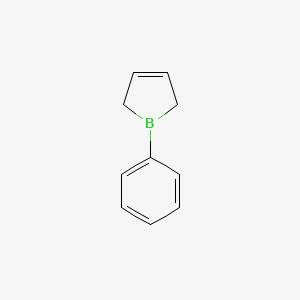
1-Phenyl-2,5-dihydro-1H-borole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2,5-dihydro-1H-borole is a fascinating compound belonging to the class of boroles, which are five-membered heterocyclic rings containing boron. These compounds are known for their unique electronic properties and reactivity due to their antiaromatic nature. The presence of a phenyl group attached to the borole ring further enhances its stability and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-Phenyl-2,5-dihydro-1H-borole typically involves the reaction of phenyl-substituted precursors with boron-containing reagents. One common method is the reaction of phenylacetylene with boron trichloride (BCl3) in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, typically at low temperatures, to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography .
advancements in synthetic chemistry may lead to more efficient and scalable production methods in the future .
Chemical Reactions Analysis
1-Phenyl-2,5-dihydro-1H-borole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of borohydrides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields boronic acids, while reduction with lithium aluminum hydride produces borohydrides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Phenyl-2,5-dihydro-1H-borole is primarily related to its antiaromatic nature and the presence of a boron atom in the ring. The compound’s electronic structure allows it to participate in various chemical reactions, often acting as an electrophile due to the electron-deficient nature of the boron atom. This electrophilicity enables the compound to form stable adducts with nucleophiles, such as amines or alcohols, through boron-nitrogen or boron-oxygen bonds .
Comparison with Similar Compounds
1-Phenyl-2,5-dihydro-1H-borole can be compared to other borole derivatives and similar heterocyclic compounds, such as:
Cyclopentadiene: Like boroles, cyclopentadiene is a five-membered ring, but it contains only carbon atoms.
Pyrrole: Pyrrole is another five-membered heterocycle, but it contains a nitrogen atom instead of boron.
Furan: Furan is a five-membered ring containing an oxygen atom.
The uniqueness of this compound lies in its antiaromaticity and the presence of a boron atom, which imparts unique electronic properties and reactivity not found in its carbon, nitrogen, or oxygen analogs .
Properties
CAS No. |
84017-49-2 |
|---|---|
Molecular Formula |
C10H11B |
Molecular Weight |
142.01 g/mol |
IUPAC Name |
1-phenyl-2,5-dihydroborole |
InChI |
InChI=1S/C10H11B/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-7H,8-9H2 |
InChI Key |
QILUWPNQXUQMMP-UHFFFAOYSA-N |
Canonical SMILES |
B1(CC=CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















